MIF098 is a potent, non-covalent, small-molecule antagonist of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a wide range of inflammatory diseases and certain cancers. As a member of the substituted benzoxazol-2-one class of inhibitors, MIF098 functions by interfering with MIF's enzymatic tautomerase activity and its interaction with the CD74 receptor, which is critical for initiating downstream pro-inflammatory signaling cascades like the ERK1/2 pathway. This mechanism makes it a valuable tool for investigating the roles of MIF in cell proliferation, immunoregulation, and fibrosis, particularly in models of pulmonary hypertension, systemic lupus erythematosus (SLE), and rheumatoid arthritis.
Substituting MIF098 with more common or first-generation MIF inhibitors like ISO-1 is not advisable for studies requiring high potency and clear, target-specific pathway modulation. MIF098 exhibits significantly greater potency in inhibiting MIF's enzymatic activity and downstream signaling. For instance, MIF098 demonstrates a ~700-fold lower IC50 for tautomerase inhibition and a 200-fold greater potency in reducing MIF-dependent ERK1/2 phosphorylation compared to ISO-1. Furthermore, MIF098 shows selectivity for MIF-1 over the related cytokine MIF-2 (D-DT), a distinction that is critical for precisely dissecting the contributions of individual MIF family members. Using a less potent or less selective inhibitor can lead to ambiguous results, requiring much higher concentrations that increase the risk of off-target effects and misinterpretation of the specific role of MIF-1.
MIF098 demonstrates superior inhibition of MIF's enzymatic tautomerase activity, a key measure of direct target engagement. In a standard tautomerase assay, MIF098 exhibits an IC50 of approximately 0.010 µM (10 nM). This is approximately 700 times more potent than the widely used first-generation reference compound, ISO-1, which has a reported IC50 of about 7 µM.
| Evidence Dimension | MIF Tautomerase Inhibition (IC50) |
| Target Compound Data | ~10 nM for MIF098 |
| Comparator Or Baseline | ISO-1 at ~7,000 nM |
| Quantified Difference | ~700-fold higher potency |
| Conditions | In vitro MIF tautomerase enzymatic assay. |
This dramatic increase in potency allows for effective target inhibition at much lower concentrations, minimizing the risk of off-target effects and ensuring that observed biological outcomes are directly attributable to MIF antagonism.
Beyond enzymatic activity, MIF098 shows substantially greater efficacy in blocking the downstream cellular signaling pathways activated by MIF. In cell-based signal transduction assays measuring MIF-dependent ERK1/2 phosphorylation, MIF098 was found to be 200-fold more potent than the comparator inhibitor ISO-1. This demonstrates its superior ability to interrupt the biological consequences of MIF-receptor engagement in a cellular context.
| Evidence Dimension | Inhibition of MIF-dependent ERK1/2 Phosphorylation |
| Target Compound Data | 200-fold more potent |
| Comparator Or Baseline | ISO-1 |
| Quantified Difference | 200-fold higher potency |
| Conditions | Cell-based signal transduction assay. |
For researchers studying cellular responses to MIF, this ensures more complete and specific pathway inhibition, leading to clearer, more reproducible data in functional assays like cell migration or cytokine production.
MIF098 has proven effective in in vivo models, demonstrating its utility beyond in vitro experiments. In a mouse model of hypoxia-induced pulmonary hypertension, daily intraperitoneal injection of MIF098 at 40 mg/kg significantly attenuated disease progression, reducing right ventricular systolic pressure (RVSP) and inhibiting pulmonary artery hyperproliferation and collagen deposition. For administration, MIF098 can be formulated as a clear solution at ≥5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, highlighting its suitability for systemic delivery in preclinical research.
| Evidence Dimension | In Vivo Efficacy & Formulation |
| Target Compound Data | Effective at 40 mg/kg/day (IP); Soluble to ≥5 mg/mL in standard vehicle |
| Comparator Or Baseline | N/A (Demonstration of utility) |
| Quantified Difference | N/A |
| Conditions | Hypoxia-induced pulmonary arterial hypertension mouse model; Standard parenteral formulation. |
This provides a validated starting point for in vivo studies, saving researchers time on formulation development and offering confidence that the compound can achieve effective exposure to test its biological hypothesis in a whole-animal system.
Due to its ~700-fold greater potency over ISO-1 in direct enzyme inhibition and 200-fold superiority in cell-based signaling assays, MIF098 is the indicated choice for studies requiring maximal, specific inhibition of MIF-1 at low nanomolar concentrations to minimize potential off-target artifacts.
For researchers aiming to translate in vitro findings into preclinical models, MIF098 is a validated tool. Its demonstrated efficacy at 40 mg/kg in reducing key pathological markers of pulmonary hypertension in mice provides a clear, evidence-based protocol for in vivo target validation studies.
MIF098 has been shown to reduce collagen synthesis by inhibiting the TGFβ1/Smad2/3 pathway in pulmonary artery smooth muscle cells. This makes it a suitable agent for investigating the role of MIF in fibrotic processes where high potency and a clear mechanism of action are required.